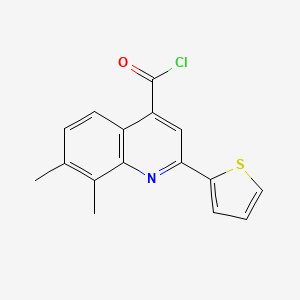

7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Description

Historical Context of Quinoline Derivatives

The historical development of quinoline chemistry traces its origins to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This seminal discovery marked the beginning of an extensive exploration into nitrogen-containing heterocyclic compounds that would fundamentally transform medicinal chemistry and pharmaceutical development. Subsequently, in 1842, French chemist Charles Gerhardt obtained a related compound through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The apparent discrepancies between Runge's and Gerhardt's compounds initially suggested they were distinct isomers due to their different chemical behaviors, but German chemist August Hoffmann later demonstrated that these differences arose from contamination rather than structural variations, confirming the compounds were identical.

The medicinal significance of quinoline derivatives became particularly evident through the isolation of quinine and cinchonine from cinchona bark by Pelletier and Caventou in 1820, following earlier work by Gomes in Portugal who had extracted crude alkaloid mixtures in 1810. These natural quinoline alkaloids demonstrated potent antimalarial activity, establishing the quinoline scaffold as a privileged structure in drug discovery. The structural elucidation of quinine was achieved through pioneering work by Woodward and von Doering in 1944, providing a comprehensive understanding of the quinoline framework that served as a foundation for subsequent synthetic efforts.

Throughout the twentieth century, quinoline derivatives evolved to encompass diverse therapeutic applications beyond antimalarial activity. The development of 8-aminoquinoline compounds emerged from investigations into methylene blue analogs, where researchers systematically replaced methyl groups with basic alkyl side chains to enhance biological activity. This systematic approach exemplified the structure-activity relationship studies that would become fundamental to modern medicinal chemistry. The discovery of fluoroquinolones in the latter half of the century further expanded the therapeutic utility of quinoline derivatives, with compounds such as norfloxacin representing the first fluoroquinolone antibacterial agents. These developments established quinoline chemistry as a cornerstone of pharmaceutical research, with over 200 biologically active quinoline and quinazoline alkaloids identified to date.

Significance of 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride in Chemical Research

The compound this compound occupies a distinctive position within contemporary chemical research due to its multifaceted applications as a synthetic intermediate and its unique structural features that enable diverse chemical transformations. The presence of the carbonyl chloride functional group imparts exceptional reactivity, facilitating nucleophilic substitution reactions that allow for the systematic construction of amides, esters, and other derivatives with high efficiency. This reactivity profile makes the compound particularly valuable in medicinal chemistry applications where rapid derivatization and structure-activity relationship studies are essential for drug discovery programs.

The strategic positioning of methyl substituents at the 7 and 8 positions of the quinoline ring system significantly influences the electronic distribution and steric environment of the molecule, affecting both its reactivity patterns and biological interactions. These methyl groups function as electron-donating substituents, enhancing the nucleophilicity of the quinoline nitrogen and modulating the electrophilic character of the carbonyl chloride group. Furthermore, the incorporation of the 2-thienyl moiety introduces additional electronic complexity through the sulfur heteroatom, which can participate in various intermolecular interactions and influence molecular conformation.

Research applications of this compound extend across multiple domains of organic chemistry, with particular emphasis on its utility in constructing complex molecular architectures for pharmaceutical and materials science applications. The compound serves as a versatile acylating agent in Friedel-Crafts acylation reactions, where it can react with aromatic substrates to form quinoline-4-carbonyl derivatives with defined substitution patterns. These transformations enable access to libraries of structurally related compounds that can be evaluated for various biological activities, supporting drug discovery efforts in areas such as antimicrobial, antiviral, and anticancer research.

The synthetic utility of this compound is further enhanced by its compatibility with modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and organocatalytic transformations. This compatibility allows researchers to incorporate the quinoline-thienyl framework into increasingly complex molecular structures while maintaining synthetic efficiency and product selectivity. The compound's role in contemporary chemical research reflects the ongoing evolution of quinoline chemistry from traditional pharmaceutical applications toward advanced materials and chemical biology applications.

Current Academic Interest and Research Landscape

Contemporary research interest in quinoline derivatives, including this compound, has experienced significant growth driven by expanding applications in drug discovery and materials science. Current academic investigations focus extensively on the antimicrobial properties of quinoline-based compounds, with particular emphasis on their efficacy against viral pathogens including zika virus, enterovirus, herpes virus, human immunodeficiency virus, and ebola virus. These studies have revealed that structural modifications to the quinoline core, such as those present in this compound, can significantly influence antiviral potency and selectivity profiles.

The synthetic methodology landscape surrounding quinoline derivatives has undergone substantial advancement, with researchers developing novel catalytic systems and reaction conditions that enable more efficient and environmentally sustainable synthetic approaches. Recent developments include the implementation of singlet diradical nickel complexes for dehydrogenative condensation reactions, palladium-catalyzed tandem reactions utilizing arylboronic acids, and Brønsted acid-catalyzed cross-dehydrogenative coupling reactions using molecular oxygen as an oxidant. These methodological innovations have expanded access to diverse quinoline derivatives while reducing the environmental impact of synthetic processes.

Medicinal chemistry research has demonstrated renewed interest in quinoline derivatives for anticancer applications, with studies indicating that these compounds can induce apoptosis through multiple mechanisms including cell migration disruption and angiogenesis inhibition. The unique structural features of this compound, particularly its thienyl substitution pattern, position it as a promising scaffold for anticancer drug development. Additionally, contemporary research has explored the anti-Alzheimer potential of quinoline derivatives, reflecting the expanding therapeutic scope of this chemical class.

The current research landscape also encompasses significant investigations into the structure-activity relationships governing quinoline derivative biological activities. These studies employ sophisticated computational modeling approaches combined with systematic synthetic programs to identify optimal substitution patterns for specific therapeutic targets. The integration of artificial intelligence and machine learning methodologies into quinoline drug discovery represents an emerging trend that promises to accelerate the identification of clinically relevant compounds. Furthermore, research into quinoline derivatives for materials applications, including their use in organic electronics and photovoltaic devices, represents a growing area of academic interest that extends beyond traditional pharmaceutical applications.

Chemical and Structural Overview

This compound possesses the molecular formula C₁₆H₁₂ClNOS with a molecular weight of 301.79 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis. The compound is assigned the Chemical Abstracts Service registry number 1160261-38-0, providing a unique identifier for database searches and chemical procurement. The molecular structure exhibits a complex heterocyclic architecture characterized by the fusion of multiple aromatic systems, creating a rigid framework that influences both chemical reactivity and potential biological interactions.

The quinoline core structure represents a bicyclic system formed by the fusion of benzene and pyridine rings, with the nitrogen heteroatom positioned at the 1-position according to standard numbering conventions. The presence of methyl substituents at positions 7 and 8 introduces both electronic and steric effects that modulate the chemical behavior of the entire molecule. These methyl groups function as electron-donating substituents through hyperconjugation and inductive effects, increasing electron density throughout the aromatic system and enhancing the nucleophilicity of the quinoline nitrogen.

The 2-thienyl substituent introduces additional structural complexity through the incorporation of a five-membered sulfur-containing heterocycle attached at the 2-position of the quinoline ring. This thiophene ring contributes to the overall electronic character of the molecule through its electron-rich nature and ability to participate in π-π stacking interactions. The sulfur heteroatom can also engage in various intermolecular interactions, including coordination to metal centers and hydrogen bonding with appropriate partners, expanding the potential applications of the compound in supramolecular chemistry and materials science.

The carbonyl chloride functional group at the 4-position represents the most reactive site within the molecular structure, exhibiting high electrophilicity due to the electron-withdrawing effects of both the carbonyl carbon and the chlorine substituent. This functional group readily undergoes nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, enabling the systematic construction of diverse derivatives for structure-activity relationship studies. The reactivity of the carbonyl chloride group is modulated by the electronic effects of the quinoline-thienyl framework, with the electron-donating methyl and thienyl substituents providing a degree of electronic balance that influences reaction selectivity and product distribution.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₂ClNOS | |

| Molecular Weight | 301.79 g/mol | |

| CAS Registry Number | 1160261-38-0 | |

| InChI Key | WTYCCYNUMGROBM-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C | |

| Purity | 95% |

Properties

IUPAC Name |

7,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c1-9-5-6-11-12(16(17)19)8-13(14-4-3-7-20-14)18-15(11)10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYCCYNUMGROBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride generally follows a two-step protocol:

Construction of the Quinoline Core:

- The quinoline nucleus substituted at positions 7 and 8 with methyl groups and at position 2 with a 2-thienyl moiety is synthesized using classical quinoline-forming condensations.

- Common methods include the Friedländer or Doebner-Miller condensations, which involve the reaction of appropriately substituted anilines or amino ketones with carbonyl compounds.

- Recent advances have employed three-component reactions based on modified Doebner hydrogen-transfer reactions to efficiently synthesize quinoline-4-carboxylic acids with diverse substituents, including electron-deficient and electron-rich anilines, under optimized acidic conditions (e.g., BF₃·THF catalysis in acetonitrile) to improve yields and functional group tolerance.

Introduction of the Carbonyl Chloride Group:

- The quinoline-4-carboxylic acid intermediate is converted to the acyl chloride derivative by chlorination.

- Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, typically under reflux conditions.

- The reaction is performed under anhydrous and inert atmosphere conditions (nitrogen or argon) to prevent hydrolysis of the sensitive acyl chloride.

- Bases such as pyridine or triethylamine are often added to scavenge the generated HCl and facilitate the reaction.

- Temperature control is critical; excessive heat can cause decomposition or side reactions.

- Purification is achieved by column chromatography using silica gel with hexane/ethyl acetate gradients or recrystallization from dichloromethane/hexane mixtures to obtain high purity product.

Detailed Reaction Parameters and Optimization

Research Findings on Quinoline Core Synthesis (Background for Preparation)

A recent study demonstrated the efficacy of a three-component Doebner hydrogen-transfer reaction for synthesizing quinoline-4-carboxylic acids, which serve as precursors to the acyl chloride. Key findings include:

- Catalyst Screening: BF₃·THF was identified as the optimal acid catalyst, outperforming others such as AlCl₃, TiCl₄, and CuCl₂.

- Solvent Effects: Acetonitrile (MeCN) provided the best yields compared to ethanol, toluene, DCE, DMF, and DMSO.

- Temperature and Stoichiometry: Reflux at 65°C with slight excesses of aniline and aldehyde improved yields up to 86%.

- Substrate Scope: The method tolerates both electron-withdrawing and electron-donating substituents on anilines, expanding the versatility of quinoline derivatives synthesis.

An excerpt of the optimization data is summarized below:

| Entry | Acid Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | BF₃·THF | MeCN | Reflux | 47 |

| 2 | BF₃·THF | THF | Reflux | 47 |

| 3 | BF₃·THF | MeCN | 65 | 76 |

| 4 | BF₃·THF | MeCN | 65 (optimized stoichiometry) | 86 |

Notes on Acyl Chloride Formation

- The conversion of quinoline-4-carboxylic acid to the corresponding acyl chloride is typically conducted using thionyl chloride.

- Reaction conditions require strict moisture control due to the high reactivity of the acyl chloride group towards hydrolysis.

- The presence of a base (e.g., pyridine) helps neutralize HCl formed during the reaction and drives the reaction to completion.

- The reaction is usually monitored by thin-layer chromatography (TLC) or NMR to confirm full conversion.

- Purification methods such as silica gel chromatography or recrystallization ensure removal of unreacted starting materials and side products.

Summary Table of Preparation Method

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The thienyl and quinoline moieties can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .

Scientific Research Applications

7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.

Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

Positional Isomers

- 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride (Ref: 10-F368451): This positional isomer has methyl groups at positions 6 and 8 instead of 7 and 6. The 6,8-dimethyl configuration may also influence crystal packing and solubility compared to the 7,8-dimethyl analog .

Aryl vs. Heteroaryl Substituents

- 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (QY-4531, MFCD03421237): Replacing the thienyl group with a 4-methylphenyl moiety reduces electron-richness at position 2, which may decrease reactivity toward electrophiles. The phenyl group’s planar structure could also enhance crystallinity compared to the bent thienyl ring .

- The ethyl group on the thienyl ring introduces greater hydrophobicity, impacting solubility .

Methylated Thienyl Derivatives

- 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (sc-337275): The additional methyl group on the thienyl ring increases steric bulk, which may slow down reactions at the carbonyl chloride. This compound’s melting point and stability data (unavailable in evidence) could differ from the target compound due to enhanced van der Waals interactions .

Reactivity in Condensation Reactions

demonstrates that 2-phenylquinoline-4-carboxyl chloride reacts with carbamide, ethanolamine, and ethylenediamine to form derivatives. The thienyl group in the target compound may enhance electron density at the carbonyl carbon, accelerating nucleophilic attacks compared to phenyl-substituted analogs .

Melting Points and Solubility

While direct data for the target compound is unavailable, analogs provide insights:

- 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (QY-8850) and 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (QY-9282) are reported as solids with >95% purity, suggesting similar physical states for the target compound .

- Methyl and thienyl groups likely reduce water solubility compared to hydroxyl or carboxylate-containing quinolines, necessitating organic solvents (e.g., EtOAc) for crystallization .

Data Tables

Table 1: Structural and Commercial Comparison of Selected Quinoline-4-carbonyl Chlorides

| Compound Name | Substituents | CAS Number | Purity | Price (per 100 mg) | Key Features |

|---|---|---|---|---|---|

| 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride | 7,8-Me; 2-thienyl | N/A | N/A | ~$150 (estimated) | Electron-rich thienyl group |

| 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | 6,8-Me; 5-Me-thienyl | 1160254-81-8 | 95% | $150 (sc-337275) | Enhanced steric bulk |

| 8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride | 8-Cl; 5-Et-thienyl | N/A | 95% | $150 (sc-337425) | Increased electrophilicity |

| 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | 7,8-Me; 3-Me-Ph | 1160261-50-6 | 95% | ~$150 (QY-8850) | Planar aryl group |

Biological Activity

7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a synthetic organic compound that exhibits significant biological activity. Its unique structure, characterized by a quinoline core with thienyl substitution and a carbonyl chloride functional group, allows it to participate in various chemical reactions. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃ClN₂OS, with a molecular weight of approximately 288.79 g/mol. The compound's structure includes:

- Quinoline Core: A bicyclic structure that is a known pharmacophore in medicinal chemistry.

- Thienyl Group: Enhances biological activity through effective interaction with biological targets.

- Carbonyl Chloride Group: Imparts reactivity, allowing for nucleophilic substitution reactions.

The mechanism of action involves the compound acting as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. Specific pathways and targets depend on the context of its use in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In studies, it demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Klebsiella pneumoniae | 10.0 |

Antifungal Activity

The compound also exhibits antifungal activity against common pathogens such as Candida albicans. In vitro studies have shown that it can inhibit fungal growth effectively, with reported minimum fungicidal concentrations (MFC) indicating its potential application in treating fungal infections .

| Fungal Strain | MFC (µg/mL) |

|---|---|

| Candida albicans | 20.0 |

Anticancer Properties

This compound has been evaluated for its anticancer properties in various cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific cancer types studied include:

- Breast Cancer

- Lung Cancer

In vitro assays showed significant cytotoxicity against these cancer cells, with IC₅₀ values demonstrating its potency .

Case Studies

-

Antibacterial Efficacy Against MRSA:

A study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a strong inhibitory effect, supporting its potential role in developing new treatments for resistant bacterial infections. -

Antitumor Activity:

Another research effort focused on the compound's effects on lung cancer cell lines. The findings revealed that treatment led to reduced proliferation rates and increased apoptosis markers compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for preparing 7,8-dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves two stages: (1) constructing the quinoline core and (2) introducing the carbonyl chloride group. For analogous compounds (e.g., 8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride), the quinoline precursor is first synthesized via Friedländer or Doebner-Miller condensation, followed by chlorination using thionyl chloride (SOCl₂) under reflux conditions . Key factors influencing yield include:

- Temperature control : Excess heat during chlorination can lead to decomposition.

- Moisture exclusion : The carbonyl chloride group is moisture-sensitive; reactions should be performed under inert gas (N₂/Ar).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage conditions :

- Airtight containers under inert gas (argon preferred) at –20°C.

- Desiccants (e.g., molecular sieves) to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .

Advanced Questions

Q. How do the methyl and thienyl substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Methyl groups (7,8-positions) :

- Electron-donating effect stabilizes the quinoline π-system, reducing electrophilicity at the 4-position.

- Steric hindrance may slow nucleophilic attack on the carbonyl chloride .

- Thienyl group (2-position) :

- Electron-rich thiophene enhances conjugation, increasing electrophilicity of the carbonyl chloride.

- DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactivity hotspots .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

- Comparative Structure-Activity Relationship (SAR) Studies :

- Test analogs with systematic substituent variations (e.g., 6,8-dimethyl vs. 7,8-dimethyl).

- Example : Replace the thienyl group with phenyl or furyl to assess π-π stacking vs. hydrogen bonding .

- Binding Assays :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins (e.g., bacterial DNA gyrase) .

- Data Normalization : Account for differences in solubility (measured via HPLC) and cell permeability (Caco-2 assays) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger) :

- MD Simulations (GROMACS) :

Q. What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

- Common Side Reactions :

- Hydrolysis of carbonyl chloride to carboxylic acid (mitigated by strict anhydrous conditions).

- Thienyl ring bromination (use SOCl₂ instead of PCl₅ to avoid halogenation) .

- By-product Identification :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.